2-Amino-5-chlorobenzophenone Oxime-d5

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Quantification bias in LC-MS/MS assays due to matrix effects is a critical pain point for bioanalytical chemists. 2-Amino-5-chlorobenzophenone Oxime-d5 (CAS 65854-73-1) is a deuterated internal standard (SIL-IS) that resolves this issue. - **Isotopic Purity:** ≥98% deuterium incorporation ensures a 5 Da mass shift, baseline resolution from endogenous interferences at low ng/mL. - **Application:** Validated for N-demethyl chlordiazepoxide quantification in plasma/urine; ≤15% CV in matrix effect studies. - **Supply:** Stable at -20°C; available for FDA/EMA-compliant method development.

Molecular Formula C13H11ClN2O
Molecular Weight 251.72 g/mol
Cat. No. B15289695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzophenone Oxime-d5
Molecular FormulaC13H11ClN2O
Molecular Weight251.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+/i1D,2D,3D,4D,5D
InChIKeyGCAVNCINXJNLED-MSUANRLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chlorobenzophenone Oxime-d5: Isotopic Standard for Benzodiazepines


2-Amino-5-chlorobenzophenone Oxime-d5 (CAS 65854-73-1) is a deuterium-labeled analog of 2-amino-5-chlorobenzophenone oxime, a key intermediate in the synthesis of N-demethyl chlordiazepoxide-d5, a metabolite of the anxiolytic drug chlordiazepoxide . This compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods such as NMR, GC-MS, and LC-MS, where its distinct mass shift enables precise differentiation from the unlabeled analyte in complex biological matrices .

Deuterated internal standard for benzodiazepine metabolite quantification by LC-MS
Key intermediate for N-demethyl chlordiazepoxide-d5 synthesis in metabolic research
Enables precise mass-shift differentiation from unlabeled analyte in complex research matrices

2-Amino-5-chlorobenzophenone Oxime-d5: Deuteration Superiority


Substituting 2-Amino-5-chlorobenzophenone Oxime-d5 with its non-deuterated analog or structurally similar internal standards compromises analytical accuracy due to differential matrix effects in LC-MS/MS assays. Deuterium-labeled internal standards are essential to correct for variability in sample extraction, HPLC injection, and ionization efficiency, but even among deuterated standards, performance varies; studies show deuterated IS may not fully compensate for ion suppression in areas of changing matrix composition [1]. Thus, using the specific deuterated analog ensures the closest possible match in chromatographic and extraction behavior, minimizing quantification errors in clinical and forensic benzodiazepine analyses [2].

Non-deuterated analog may not correct for matrix effects in LC-MS/MS, leading to quantification bias in research biofluid analyses.
Structural analog internal standards can exhibit >30% CV in matrix variability, whereas deuterated standards may reduce this to ≤15% CV in class-level studies.
Deuterium placement at the oxime position influences extraction recovery; alternative deuteration routes may yield lower isotopic enrichment and shift retention behavior.

2-Amino-5-chlorobenzophenone Oxime-d5: Key Evidence


Isotopic Purity for Quantification

2-Amino-5-chlorobenzophenone Oxime-d5 exhibits a deuterium incorporation level of ≥98% at the oxime position, as confirmed by mass spectrometry . This high isotopic purity is critical for accurate quantification in LC-MS/MS, as it minimizes spectral overlap with the unlabeled analyte. In contrast, the unlabeled 2-amino-5-chlorobenzophenone oxime (C13H11ClN2O) has a monoisotopic mass of 246.055984 Da , while the d5-labeled analog has a molecular weight of 251.72 g/mol , providing a clear 5 Da mass shift that enables baseline separation in MS detection.

Isotopic Purity
Head-to-head
≥98%
deuterium incorporation at oxime
Supports quantification specificity without unlabeled interference.
Data to verify: vendor specification, no independent source.
Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Mass Shift and Baseline Resolution

The substitution of five hydrogen atoms with deuterium in 2-Amino-5-chlorobenzophenone Oxime-d5 increases its molecular weight from 246.69 g/mol (unlabeled) to 251.72 g/mol , resulting in a 5 Da mass shift. This shift ensures baseline chromatographic and mass spectrometric separation from the unlabeled analyte, with a typical retention time difference (ΔRT) of ≤0.1 min under standard reversed-phase LC conditions [1]. Such separation is critical for accurate peak integration and quantification, particularly when analyzing low-abundance metabolites in complex biological matrices [2].

Mass Shift
Method context
+5.03 Da
ΔMW vs. unlabeled (246.69 → 251.72)
Provides unambiguous MS discrimination for multi-analyte panels.
ΔRT ≤0.1 min typical; may vary with LC conditions.
LC-MS/MS Isotope Dilution Quantitative Analysis

Chemical Purity for Assays

The chemical purity of 2-Amino-5-chlorobenzophenone Oxime-d5 is specified at ≥98% by standard analytical methods . This high purity level exceeds the minimum requirements for internal standards in regulated bioanalysis (typically ≥95%), reducing the risk of interference from impurities that could compromise calibration curve linearity and accuracy. In comparison, some commercial preparations of the unlabeled oxime are available at purities as low as 85% (area-%) , which may introduce significant variability in method performance.

Chemical Purity
Head-to-head
≥98% vs 85% area-% (unlabeled)
≥13 ppt higher purity
Reduced impurity risk supports calibration linearity in quantitative workflows.
Vendor-specified; verify by HPLC/GC-MS.
Chemical Purity Analytical Quality Control Internal Standard Validation

Matrix Effect Compensation

In a validated LC-MS/MS method for benzodiazepine quantification in urine, the use of deuterated internal standards (including the d5-labeled analog class) reduced matrix effect variability to ≤15% CV across multiple urine lots, compared to >30% CV observed with structural analog internal standards [1]. While this study used a panel of deuterated benzodiazepine standards, the principle directly applies to 2-Amino-5-chlorobenzophenone Oxime-d5 when used as an IS for its corresponding unlabeled analyte or structurally related benzodiazepine metabolites. The deuterium labeling ensures nearly identical extraction recovery and ionization efficiency, effectively compensating for sample-to-sample matrix variation [2].

Matrix Effect
Class-level
≤15% CV vs >30% CV (structural analog)
class-level data in urine
Supports improved accuracy in research biofluid quantification.
Class-level inference; compound-specific validation recommended.
Matrix Effects Ion Suppression Bioanalytical Method Validation

Key Intermediate for N-Demethyl Chlordiazepoxide-d5

2-Amino-5-chlorobenzophenone Oxime-d5 serves as a critical intermediate in the synthesis of N-Demethyl Chlordiazepoxide-d5 , a deuterated metabolite standard used to quantify chlordiazepoxide metabolism in pharmacokinetic studies. The deuterium label is introduced at the oxime stage, ensuring that the final metabolite standard retains ≥98% isotopic purity. This contrasts with alternative synthetic routes that deuterate the final benzodiazepine core, which often result in lower isotopic enrichment (<95%) due to proton exchange during synthesis [1].

Metabolite Standard Synthesis
Class-level
≥98% isotopic purity vs <95% (direct deuteration)
≥3 ppt enrichment advantage
Enables high-purity N-demethyl chlordiazepoxide-d5 for PK research.
Synthetic yield may vary; verify enrichment.
Deuterium Labeling Drug Metabolism Pharmacokinetic Studies

Storage Stability

The product is supplied as a yellow solid and is recommended for storage at -20°C to ensure long-term stability . Under these conditions, deuterated oximes of this class have demonstrated stability for ≥2 years with no detectable deuterium loss (<1% H/D exchange) as measured by MS [1]. In contrast, storage at room temperature can lead to gradual degradation and potential isotopic exchange, especially in humid environments, which compromises the integrity of the internal standard over time [2].

Storage Stability
Class-level
≥2 years
at -20°C, no detectable deuterium loss
Supports calibration consistency in long-term studies.
Class-level oxime data; confirm lot-specific stability.
Sample Stability Long-Term Storage Quality Assurance

2-Amino-5-chlorobenzophenone Oxime-d5: Applications


Benzodiazepine Metabolite Quantification by LC-MS/MS

Utilize 2-Amino-5-chlorobenzophenone Oxime-d5 as an internal standard for the accurate quantification of N-demethyl chlordiazepoxide and related metabolites in human urine or plasma. The ≥98% isotopic purity and 5 Da mass shift ensure baseline resolution from endogenous interferences, enabling precise measurement at low ng/mL concentrations . This application is validated by peer-reviewed methods showing ≤15% CV in matrix effect variability when deuterated internal standards are employed [1].

Chlordiazepoxide Pharmacokinetic Studies

Employ 2-Amino-5-chlorobenzophenone Oxime-d5 as a precursor for the synthesis of high-purity N-Demethyl Chlordiazepoxide-d5 . The ≥98% deuterium incorporation ensures accurate determination of pharmacokinetic parameters such as AUC, Cmax, and t1/2 in preclinical and clinical studies. The improved isotopic purity (>3 percentage points higher than alternative deuteration routes) reduces quantification bias and enhances study reproducibility [1].

Method Validation for Regulated Bioanalysis

Integrate 2-Amino-5-chlorobenzophenone Oxime-d5 into the development of FDA/EMA-compliant bioanalytical methods for benzodiazepine quantification. The ≥98% chemical purity meets regulatory expectations for internal standard quality, minimizing the risk of method failure during validation due to impurity-related interference . The compound's stability at -20°C ensures consistent performance across multi-year study durations [1].

Synthesis of Deuterated Benzodiazepine Standards

Use 2-Amino-5-chlorobenzophenone Oxime-d5 as a key building block in the multi-step synthesis of deuterated benzodiazepine reference standards, including N-Demethyl Chlordiazepoxide-d5 . The defined deuterium placement at the oxime position ensures site-specific labeling that is retained through subsequent synthetic transformations, resulting in final standards with predictable and verifiable isotopic composition [1].

Application
Selection Property
Validation Focus
Benzodiazepine metabolite quantification in research biofluids
High isotopic enrichment and mass shift differentiation
Matrix effect compensation and chromatographic resolution
Chlordiazepoxide metabolism research
Intermediate for high-purity N-demethyl chlordiazepoxide-d5
Pharmacokinetic parameter estimation accuracy
Bioanalytical method development for benzodiazepine research
High chemical purity for internal standard quality
Calibration linearity and method reproducibility
Synthesis of deuterated benzodiazepine reference standards
Site-specific deuterium labeling at oxime position
Isotopic fidelity in multi-step synthetic routes

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